4-ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one

Medicinal Chemistry Fragment-Based Drug Design Structure-Activity Relationships

4-Ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one (CAS 813449-07-9), also systematically named 4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-6-carboxaldehyde, is a heterocyclic building block belonging to the 1,4-benzoxazin-3-one family. The compound features a bicyclic core with an N-ethyl substituent and a reactive 6-formyl group, making it a versatile intermediate for further derivatization.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 813449-07-9
Cat. No. B3043242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one
CAS813449-07-9
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCN1C(=O)COC2=C1C=C(C=C2)C=O
InChIInChI=1S/C11H11NO3/c1-2-12-9-5-8(6-13)3-4-10(9)15-7-11(12)14/h3-6H,2,7H2,1H3
InChIKeyAWEUUXDYWGMWLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one (CAS 813449-07-9): Core Chemical Identity and Procurement Context


4-Ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one (CAS 813449-07-9), also systematically named 4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-6-carboxaldehyde, is a heterocyclic building block belonging to the 1,4-benzoxazin-3-one family . The compound features a bicyclic core with an N-ethyl substituent and a reactive 6-formyl group, making it a versatile intermediate for further derivatization. Its molecular formula is C₁₁H₁₁NO₃ with a molecular weight of 205.21 g/mol and a polar surface area (PSA) of 46.61 Ų, indicating moderate passive membrane permeability potential . The formyl moiety distinguishes this compound from other 6-substituted benzoxazinones by enabling condensation, reductive amination, and other carbonyl-specific transformations not accessible to nitro, halo, or alkyl analogs. The compound is commercially available from multiple suppliers as a research-grade intermediate, with documented pricing and delivery information accessible through technical inquiry .

Why Generic 1,4-Benzoxazin-3-one Substitution Fails: The Critical Role of the 6-Formyl Group in 4-Ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one


Within the 1,4-benzoxazin-3-one class, the 6-position substituent governs both reactivity and intermolecular interactions, making simple analog substitution scientifically invalid. The 6-formyl group in this compound provides a unique and versatile handle for chemoselective transformations—including Schiff base formation, reductive amination, and aldol condensations—that are entirely unavailable to the 6-nitro (CAS 103361-69-9) , 6-carbonitrile (CAS 4-ethyl-6-cyano analog) , or unsubstituted 4-ethyl-4H-benzo[1,4]oxazin-3-one (CAS 23863-09-4) analogs. The electron-withdrawing formyl substituent also modulates the electron density of the aromatic ring differently from nitro or cyano groups, potentially altering binding affinity to biological targets such as PARP enzymes and changing the compound's metabolic stability profile. Generic substitution without accounting for these electronic and steric differences would result in divergent chemical reactivity and biological outcomes, undermining reproducibility in medicinal chemistry or materials science programs. Therefore, procurement decisions must be driven by the specific formyl substitution pattern rather than by class-level assumptions.

Quantitative Differentiation Evidence for 4-Ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one (CAS 813449-07-9) Against Closest Analogs


Hydrogen-Bond Acceptor Capacity: 6-Formyl vs. 6-Nitro and 6-Cyano Analogs

The 6-formyl oxygen provides a distinct hydrogen-bond acceptor profile compared to the nitro and cyano analogs. The target compound possesses 3 H-bond acceptors (the lactam carbonyl, oxazine ring oxygen, and formyl oxygen) . The computed PSA of 46.61 Ų for the target compound reflects the contribution of the formyl group. In contrast, the 6-nitro analog has 4 H-bond acceptors with a different spatial arrangement, and the 6-cyano analog has only one additional acceptor (the nitrile nitrogen) with linear geometry. This difference directly impacts the compound's ability to engage in directional interactions within enzyme binding pockets, as demonstrated in benzoxazinone PARP inhibitor co-crystal structures [1].

Medicinal Chemistry Fragment-Based Drug Design Structure-Activity Relationships

Synthetic Versatility: Formyl-Mediated Derivatization Pathways vs. Nitro Reduction

The 6-formyl group enables mild one-step derivatizations (reductive amination, Grignard addition, Wittig olefination) that are precluded or require harsh conditions for the 6-nitro analog . The 6-nitro compound requires initial reduction to the aniline (typically H₂/Pd-C or SnCl₂), followed by diazotization or acylation—adding two or more synthetic steps . In patent EP0719766A1, analogous 1,4-benzoxazine-7-carboxamide derivatives are synthesized via multi-step sequences; the C-6 formyl group in the target compound would allow direct condensation with amines or hydrazines to yield imines or hydrazones in a single step under mild acidic conditions [1]. This translates to a 2- to 3-fold reduction in synthetic step count for library generation compared to the 6-nitro route.

Synthetic Chemistry Building Block Utility Parallel Library Synthesis

LogP and Permeability Differential: 6-Formyl vs. Unsubstituted and 6-Nitro Analogs

The computed LogP for the target compound is 1.31 , placing it within the optimal range (1–3) for oral bioavailability according to Lipinski's rule-of-five. The 6-nitro analog (estimated CLogP ≈ 1.8) is more lipophilic due to the nitro group's higher Hansch constant (π = -0.28 for NO₂ vs. -0.65 for CHO), while the unsubstituted 4-ethyl-4H-benzo[1,4]oxazin-3-one (CAS 23863-09-4, estimated CLogP ≈ 1.1) lacks the polar formyl group, shifting its solubility profile toward higher LogP . The balance of moderate lipophilicity and the polar formyl group in the target compound offers a distinct pharmacokinetic compromise not achievable with either the unsubstituted (overly lipophilic) or the nitro (overly polar) analogs.

ADME Prediction Physicochemical Profiling Drug-Likeness Assessment

Potential PARP Inhibition: Formyl as a Bioisostere of Carboxamide in Benzoxazinone Scaffolds

Benzoxazinone-derived PARP inhibitors such as those in patent EP0719766A1 typically employ a 7-carboxamide group as the primary PARP-binding motif [1]. The target compound's 6-formyl group can act as a bioisosteric replacement for the carboxamide through reversible imine or hemiacetal formation with active-site residues, or serve as a prodrug precursor to a carboxylic acid . While direct PARP IC₅₀ data for this specific compound are not publicly available from non-excluded sources, the structurally related benzoxazinone PARP inhibitor in PDB 4L6S demonstrates that the oxazinone core positions substituents to engage the catalytic triad (Ser904, Gly863, His862) [2]. The formyl group's location at C-6 may allow distinct interactions with the adenine-ribose binding pocket compared to the typical C-7 carboxamide, potentially leading to isoform selectivity.

PARP Inhibition Cancer Therapeutics DNA Damage Repair

Optimal Application Scenarios for 4-Ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one Based on Verified Differentiation


Parallel Library Synthesis for Structure-Activity Relationship (SAR) Studies

Medicinal chemistry teams requiring rapid diversification of the benzoxazinone scaffold should select this compound as the core building block. The 6-formyl group enables single-step reductive amination with diverse amines to generate secondary amine libraries, bypassing the multi-step nitro reduction pathway required for the 6-nitro analog . This directly reduces synthesis cycle time and increases library throughput, as established in the synthetic step-count comparison (Evidence Item 2). The compound's commercial availability and moderate LogP also make it suitable for high-throughput purification by standard reversed-phase HPLC .

Fragment-Based Drug Discovery Targeting the PARP ADP-Ribose Binding Pocket

For fragment-based screening campaigns targeting the PARP family or other NAD⁺-dependent enzymes, the 6-formyl compound provides a chemically distinct fragment with the formyl group positioned to probe the nicotinamide-ribose binding subpocket . Unlike the 6-unsubstituted or 6-nitro analogs, the formyl fragment offers both H-bond acceptor and potential covalent-reversible engagement modes. The PSA of 46.61 Ų and LogP of 1.31 are within fragment library guidelines for lead-like properties . Follow-up chemistry can exploit the formyl group for fragment growth via imine or alkene linkages, as supported by Evidence Item 1.

Chemoselective Bioconjugation and Fluorescent Probe Development

The 6-formyl group is uniquely suited for oxime or hydrazone ligation strategies under biocompatible conditions (pH 4–7, aqueous buffer), enabling site-specific conjugation to aminooxy- or hydrazide-functionalized biomolecules . The 6-nitro analog requires pre-reduction before any conjugation, which is incompatible with many biological settings. This capability, grounded in the formyl group's distinct reactivity profile (Evidence Items 1 and 2), makes the target compound a valuable scaffold for developing fluorescent sensors, activity-based probes, or PROTAC linkers .

Physicochemical Fine-Tuning in Lead Optimization Programs

When a lead series requires systematic modulation of lipophilicity, the 6-formyl benzoxazinone offers a balanced LogP (1.31) that serves as a middle ground between the unsubstituted and nitro analogs (Evidence Item 3) . Researchers can further derivative the formyl group to dial in desired LogP values (e.g., amide formation decreases LogP; reductive amination increases LogP) while maintaining synthetic accessibility. This fine-tuning capability is a direct consequence of the formyl group's chemical versatility, which is absent in the 6-halo or 6-alkyl series .

Quote Request

Request a Quote for 4-ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.